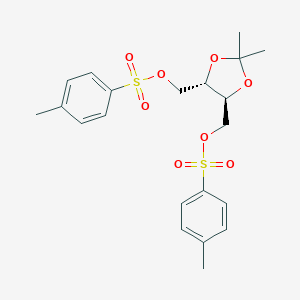

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol

Descripción general

Descripción

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol: is a chiral organic compound that has garnered interest in various fields of chemistry and biochemistry. This compound is characterized by its tosyl (p-toluenesulfonyl) groups and isopropylidene acetal protecting groups, which contribute to its stability and reactivity. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structural features.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol typically involves multiple steps, starting from readily available starting materials. One common route includes the protection of the hydroxyl groups of L-threitol with isopropylidene to form 2,3-O-isopropylidene-L-threitol. This intermediate is then subjected to tosylation using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Substitution Reactions

The tosyl (p-toluenesulfonyl) groups act as excellent leaving groups, facilitating nucleophilic displacement reactions. This reactivity is exploited in synthesizing complex molecules, including biradicals, dendrimers, and glycoconjugates.

Nucleophilic Displacement Mechanism

The electron-withdrawing nature of the tosyl groups increases the electrophilicity of adjacent carbons, making them susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, alkoxides, and aromatic alcohols. Reactions typically proceed via an SN2 mechanism , with inversion of configuration at the chiral centers.

Comparative Reaction Data

Stereochemical Considerations

The compound’s (4S,5S) configuration ensures stereoselective outcomes in substitution reactions. For example:

Aplicaciones Científicas De Investigación

Glycobiology Research

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is primarily utilized in glycobiology, which involves the study of carbohydrates and their biological significance. This compound aids in the synthesis and characterization of glycan structures, facilitating research into protein-glycan interactions and the role of glycans in biological processes .

Synthesis of Biradicals

Recent studies have demonstrated its application in synthesizing triarylmethyl-based biradicals, which are important for probing superoxide reactivity. The compound serves as a hydrophilic linker in the synthesis process, enhancing the efficiency of radical formation while maintaining solubility in aqueous media .

Organic Synthesis

The compound is frequently employed as a protecting group in organic synthesis due to its stability and reactivity. It enables selective modifications of hydroxyl groups in carbohydrate derivatives, allowing for the construction of complex molecular architectures .

Data Tables

Case Study 1: Glycan Synthesis

In a study focusing on the synthesis of complex glycans, this compound was utilized to protect hydroxyl groups during glycosylation reactions. This approach allowed researchers to create specific glycosidic linkages essential for studying glycoprotein interactions.

Case Study 2: Biradical Formation

A recent experiment synthesized a TAM-TAM biradical using this compound as a key reagent. The resulting biradical exhibited significant reactivity with superoxide radicals, demonstrating the compound's utility in studying oxidative stress mechanisms in biological systems .

Mecanismo De Acción

The mechanism of action of (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol involves its ability to act as a protecting group and a leaving group in various chemical reactions. The tosyl groups are electron-withdrawing, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution reactions where the tosyl group is replaced by other nucleophiles.

Comparación Con Compuestos Similares

1,4-di-O-Tosyl-2,3-O-isopropylidene-D-threitol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

1,4-di-O-Tosyl-2,3-O-isopropylidene-L-erythritol: A diastereomer with a different configuration at one of the chiral centers.

Uniqueness: (-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Actividad Biológica

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol is a chiral organic compound with significant implications in organic synthesis and medicinal chemistry. Its structure, characterized by tosyl groups and isopropylidene acetal protecting groups, enhances its stability and reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. This article reviews the biological activities associated with this compound, including its applications in enzyme inhibition and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is , and it features two tosyl groups attached to a protected L-threitol backbone. The presence of these functional groups allows for various chemical reactions that can lead to the formation of new pharmacologically relevant compounds.

Synthesis

The synthesis typically involves:

- Protection of Hydroxyl Groups : L-threitol is protected using isopropylidene to yield 2,3-O-isopropylidene-L-threitol.

- Tosylation : The protected diol undergoes tosylation using tosyl chloride in the presence of a base such as pyridine or triethylamine.

This multi-step process not only provides the desired product but also preserves the chiral nature essential for biological activity.

Enzyme Inhibition

Research indicates that this compound is utilized as an intermediate in synthesizing enzyme inhibitors. These inhibitors can target various biological pathways, making them potential therapeutic agents against diseases such as cancer and infections.

Case Studies

Several studies have investigated compounds related to this compound:

- Antifungal Activity : In one study, derivatives exhibited excellent antifungal activity against C. albicans, suggesting that similar structures may confer antifungal properties .

- Antibacterial Screening : Various synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity against S. aureus and P. aeruginosa, highlighting the potential for developing new antibiotics from this class of compounds .

The mechanism by which this compound exerts its biological effects largely revolves around its ability to act as a protecting group and a leaving group in chemical reactions. The electron-withdrawing nature of the tosyl groups increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks in various biochemical pathways .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities based on stereochemistry:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral | Potential enzyme inhibitor |

| 1,4-di-O-Tosyl-2,3-O-isopropylidene-D-threitol | Enantiomer | Varies; less studied |

| 1,4-di-O-Tosyl-2,3-O-isopropylidene-L-erythritol | Diastereomer | Different activity profile |

Propiedades

IUPAC Name |

[(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDKWNWYAXRNJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37002-45-2 | |

| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.